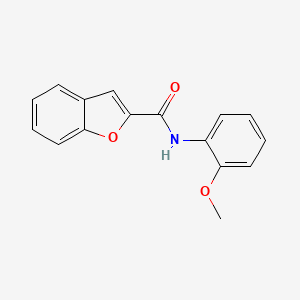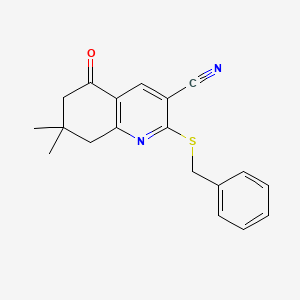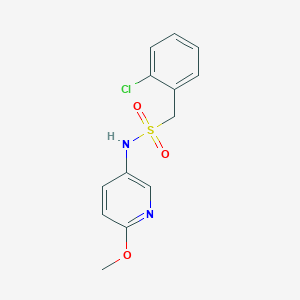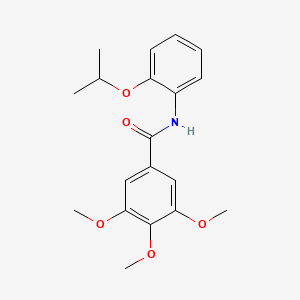![molecular formula C20H16ClNO3 B5543485 4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that exhibit a complex molecular structure, potentially leading to diverse chemical reactions and properties. Its unique configuration makes it a subject of interest for spectroscopic analysis and quantum chemical calculations to understand its molecular behavior and potential applications.
Synthesis Analysis
Research into similar compounds, such as those involving complex azatricyclo decane diones, highlights the intricate synthesis processes. These processes often involve multiple steps, including dehydration, condensation reactions, and specific conditions to achieve the desired molecular structure. The synthesis of amino derivatives and oxiran-2-ylmethyl derivatives of similar compounds indicates a broad interest in manipulating the core structure for various properties and activities (Kossakowski et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this family has been established through spectroscopic investigations and quantum chemical calculations. Studies employing FT-IR, FT-Raman, and DFT methods provide insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments. This analysis helps in understanding the stability of the molecule, arising from hyper-conjugative interactions and charge delocalization, as well as the molecular electrostatic potential and non-linear optics potential (Renjith et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
A study by Barbosa, Mann, and Cummins (1990) on the photochemical behavior of similar compounds, such as 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione, revealed an efficient dimerization process involving photo-induced formation followed by thermal dimerization (Barbosa, Mann, & Cummins, 1990).
Optical Storage in Polymers
Research by Meng et al. (1996) demonstrated the use of similar compounds in optical storage. They synthesized a copolymer for reversible optical storage, showing high photoinduced birefringence, indicating potential applications in data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis of Aminoalkanol Derivatives
Kossakowski and Wojciechowska (2006) synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, highlighting its utility in creating new compounds with potential beta-adrenolytic properties (Kossakowski & Wojciechowska, 2006).
Spectroscopic and Quantum Chemical Studies
Renjith et al. (2014) conducted spectroscopic and quantum chemical investigations on a structurally similar compound. They analyzed molecular structure, vibrational frequencies, and hyperpolarizability, contributing to the understanding of charge transfer and stability in such molecules (Renjith et al., 2014).
Chiral Molecules and CD Spectroscopy
A study by Žilinskas, Stončius, and Butkus (2005) on the synthesis of chiral C2-symmetric molecules demonstrated the application of similar compounds in creating chiral structures and analyzing them using circular dichroism spectroscopy (Žilinskas, Stončius, & Butkus, 2005).
N-Acylation Methods
Thom and Kocieński (1992) developed a practical method for N-acylation of compounds structurally related to 4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, showing its relevance in chemical synthesis (Thom & Kocieński, 1992).
Fluorination Studies
Hammond and Plevey (1993) investigated the fluorination of a bicyclic ketolactam, which is structurally similar, using sulfur tetrafluoride. This study contributes to the understanding of chemical reactions and stability of such compounds (Hammond & Plevey, 1993).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22-19(23)17-15-9-10-16(25-15)18(17)20(22)24/h1-8,15-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVIPKQUPMKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)
![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


